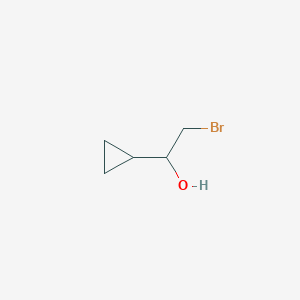
2-Bromo-1-ciclopropiletanol
Descripción general
Descripción
2-Bromo-1-cyclopropylethanol is an organic compound with the molecular formula C5H9BrO It is a brominated alcohol featuring a cyclopropyl group, which imparts unique chemical properties
Aplicaciones Científicas De Investigación
2-Bromo-1-cyclopropylethanol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromo-1-cyclopropylethanol can be synthesized through several methods. One common approach involves the bromination of cyclopropylmethanol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: While specific industrial production methods for 2-Bromo-1-cyclopropylethanol are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-1-cyclopropylethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form cyclopropylmethanol.
Oxidation Reactions: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to cyclopropylmethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Cyclopropylmethanol.
Oxidation: Cyclopropylcarboxylic acid.
Reduction: Cyclopropylmethanol.
Mecanismo De Acción
The mechanism by which 2-Bromo-1-cyclopropylethanol exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 mechanism. In oxidation reactions, the alcohol group undergoes electron transfer to form the corresponding carbonyl compound. The molecular targets and pathways involved vary based on the specific context of its use.
Comparación Con Compuestos Similares
Cyclopropylmethanol: Similar structure but lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromoethanol: Contains a bromine atom and an alcohol group but lacks the cyclopropyl ring, resulting in different reactivity and applications.
Cyclopropylcarbinol: Similar to cyclopropylmethanol but with a different substitution pattern on the cyclopropyl ring.
Uniqueness: 2-Bromo-1-cyclopropylethanol is unique due to the presence of both a bromine atom and a cyclopropyl group. This combination imparts distinct reactivity, making it valuable in synthetic chemistry and various research applications .
Propiedades
IUPAC Name |
2-bromo-1-cyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMSZYTYIYJBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















